molecular formula C18H37NO B4277925 N-(2,4,4-trimethylpentan-2-yl)decanamide

N-(2,4,4-trimethylpentan-2-yl)decanamide

Cat. No.: B4277925
M. Wt: 283.5 g/mol
InChI Key: ITZYGBDTIHMZCW-UHFFFAOYSA-N
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Description

N-(2,4,4-Trimethylpentan-2-yl)decanamide is a branched alkyl amide characterized by a decanamide (10-carbon chain) group attached to a 2,4,4-trimethylpentan-2-yl moiety. This structure confers high lipophilicity, as evidenced by its estimated LogP of ~5.2, making it suitable for applications requiring non-polar solubility.

Properties

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)decanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-7-8-9-10-11-12-13-14-16(20)19-18(5,6)15-17(2,3)4/h7-15H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZYGBDTIHMZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,4-trimethylpentan-2-yl)decanamide typically involves the reaction of decanoic acid with 1,1,3,3-tetramethylbutylamine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,4-trimethylpentan-2-yl)decanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The bulky 1,1,3,3-tetramethylbutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2,4,4-trimethylpentan-2-yl)decanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,4,4-trimethylpentan-2-yl)decanamide exerts its effects involves interactions with specific molecular targets. The bulky 1,1,3,3-tetramethylbutyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amide bond plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2,4,4-trimethylpentan-2-yl)decanamide with structurally related compounds, emphasizing molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>†</sup> Key Functional Groups Applications/Notes
This compound C18H37NO 295.50 ~5.2 Branched alkyl, amide Potential surfactants; environmental hazard noted in decanamide analogs
N-(2,4,4-trimethylpentan-2-yl)acetamide C10H21NO 171.28 2.73 Short alkyl chain, amide Chemical intermediate; lower lipophilicity
N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide C11H21NO 183.29 N/A Unsaturated amide, acryl group Higher acidity (pKa 16.4); research applications
(2R)-2-(N-methylhexanamido)-N-(2,4,4-trimethylpentan-2-yl)heptanamide C22H44N2O2 368.60 N/A Branched, multiple amides Pharmaceutical research; complex stereochemistry
3-(Methyl(4-(2,4,4-trimethylpentan-2-yl)phenyl)amino)-N-(3-(trifluoromethoxy)phenyl)propanamide (57a) C25H34F3N2O2 451.26 N/A Aryl-substituted amide, trifluoromethoxy MDH inhibitor; high purity (≥99.7%) in cancer research

<sup>†</sup>LogP values are experimental or estimated based on structural analogs.

Key Findings from Comparative Analysis:

Lipophilicity and Chain Length :

  • The decanamide derivative exhibits higher LogP (~5.2) compared to its acetamide analog (LogP 2.73), emphasizing the role of the 10-carbon chain in enhancing hydrophobicity. This property is critical for surfactant applications and membrane permeability in drug design .
  • Prop-2-enamide derivatives introduce unsaturation, altering reactivity and acidity (pKa 16.4) .

Biological Activity: Compounds like 57a () demonstrate potent malate dehydrogenase (MDH) inhibition, with IC50 values in the nanomolar range. The 2,4,4-trimethylpentan-2-yl group likely contributes to steric effects that enhance target binding . Decanamide analogs are flagged as environmental irritants, necessitating careful handling in industrial applications .

Synthetic Flexibility :

  • Reductive amination () and silica gel chromatography are common purification methods for these compounds. For example, 57a was synthesized in 55.3% yield with high purity .
  • Stereochemical complexity, as seen in the (2R)-configured heptanamide derivative, requires advanced analytical techniques like chiral HPLC for characterization .

Environmental and Safety Considerations :

  • Decanamide derivatives, including N,N-Bis(2-hydroxyethyl)decanamide, are classified as environmental hazards due to their persistence and irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4,4-trimethylpentan-2-yl)decanamide
Reactant of Route 2
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N-(2,4,4-trimethylpentan-2-yl)decanamide

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